molecular formula C9H5Cl2NO B1315553 2,4-Dichlorobenzoylacetonitrile CAS No. 39528-61-5

2,4-Dichlorobenzoylacetonitrile

Cat. No. B1315553
CAS RN: 39528-61-5
M. Wt: 214.04 g/mol
InChI Key: AKSMJAXTUMPWCX-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzoylacetonitrile is a chemical compound with various applications in scientific experiments and research in different fields. It has a molecular formula of C9H5Cl2NO and a molecular weight of 214.05 g/mol .


Synthesis Analysis

The synthesis of 2,4-dichlorobenzonitrile, which is structurally similar to 2,4-Dichlorobenzoylacetonitrile, has been reported in a patent . The method involves uniformly mixing 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride and heating the mixture to a temperature of 70 to 75°C for a reaction for 20 to 40 minutes to obtain milk white solid powder 2,4-dichlorobenzaldoxime. This is then uniformly mixed with acetic anhydride and heated to a temperature of 110 to 120°C for a reaction for 2 to 4 hours to obtain 2,4-dichlorobenzonitrile .


Molecular Structure Analysis

While specific molecular structure analysis for 2,4-Dichlorobenzoylacetonitrile was not found, similar compounds have been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .


Physical And Chemical Properties Analysis

2,4-Dichlorobenzoylacetonitrile has a boiling point of 350.7°C at 760 mmHg . It should be stored in a tightly closed container, in a cool and dry place .

Scientific Research Applications

Chemical Synthesis

  • Summary of the Application : 2,4-Dichlorobenzoylacetonitrile is used as an organic intermediate in the synthesis of many fine chemicals . It is produced most economically and environmentally friendly in the industry by ammoxidation of dichlorotoluenes .
  • Methods of Application : In one study, 2,4-dichlorobenzoylacetonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene . This proved that the multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .
  • Results or Outcomes : The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% . This method also afforded a simple and economical approach for the preparation of multi-chlorobenzonitriles .

Agriculture

  • Summary of the Application : 2,4-Dichlorobenzoylacetonitrile is used in the production of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
  • Methods of Application : The herbicide is applied either at the post-emergence (leaf) or pre-emergence stage of crops (on soil) . The choice of appropriate herbicides for efficient weed control depends on several factors such as the size of the weed plant, population density, growth rate, environmental conditions, and weed sensitivity to the herbicides .
  • Results or Outcomes : The indiscriminate use of pesticides can produce numerous damages to the environment . Therefore, the role of microorganisms in the degradation of 2,4-D and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP), is being studied to provide an environmentally friendly solution .

Synthesis of Dichlorobenzonitriles

  • Summary of the Application : Dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals . They have a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and more .
  • Methods of Application : A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation was developed . In this method, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .
  • Results or Outcomes : The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% . This method also afforded a simple and economical approach for the preparation of multi-chlorobenzonitriles .

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

  • Summary of the Application : 2,4-Dichloro-3,5-difluorobenzoic acid is synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .
  • Methods of Application : The synthesis involves a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .
  • Results or Outcomes : The 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized in good yield .

Synthesis of Multi-Chlorobenzonitriles

  • Summary of the Application : Multi-chlorobenzonitriles are multi-functional organic intermediates with a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and so on .
  • Methods of Application : In a study, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene . This proved that the multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .
  • Results or Outcomes : The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% . This is the first case to prepare 2,5-dichlorobenzonitrile by catalytic gas-phase ammoxidation and also afforded a simple and economical approach for preparation of multi-chlorobenzonitriles .

Synthesis of 2,4-Dichlorobenzonitrile

  • Summary of the Application : A synthetic method for 2,4-dichlorobenzonitrile has been developed . This method has the advantages of low requirements on equipment, reasonable conditions, practicability, and a yield of 90% .
  • Methods of Application : The method comprises the following steps: uniformly mixing 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride according to a mol ratio of 1: 1.0-1.5 and heating mixed 2,4-dichlorobenzaldehyde and hydroxylamine hydrochloride to a temperature of 70 to 75 DEG C for a reaction for 20 to 40 min so as to obtain milk white solid powder 2,4-dichlorobenzaldoxime . Then, uniformly mixing 2,4-dichlorobenzaldoxime with acetic anhydride according to a mol ratio of 1: 1.0-1.5 and heating mixed 2,4-dichlorobenzaldoxime and acetic anhydride to a temperature of 110 to 120 DEG C for a reaction for 2 to 4 h so as to obtain 2,4-dichlorobenzonitrile .
  • Results or Outcomes : The synthetic method provided by the invention has the advantages of low requirements on equipment, reasonable conditions, practicability, and a yield of 90% .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSMJAXTUMPWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545452
Record name 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzoylacetonitrile

CAS RN

39528-61-5
Record name 2,4-Dichloro-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39528-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-dichlorophenyl)-3-oxopropanenitrile
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Synthesis routes and methods I

Procedure details

To a stirred solution of acetonitrile (2.0 mL, 38.2 mmol) in THF (50 mL) at −78° C. was added nBuLi (1.81 M in hexane, 16 mL, 28.7 mmol). The resulting slurry was kept at −78° C. for 15 min and 2,4-dichlorobenzoyl chloride (2.0 g, 9.55 mmol) was added dropwise to the acetonitrile anion. After 40 min, the reaction was quenched by addition of saturated NH4Cl (30 mL). THF was removed under reduced pressure and the suspension was filtered. The solid was washed with H2O (100 mL) and dried to give 3-(2,4-dichlorophenyl)-3-oxopropanenitrile (2.0 g, 98%, >95% purity) as a light yellow solid.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 43.8 g of ethyl 2,4-dichloro-benzoate and 8.2 g of anhydrous acetonitrile is added dropwise to a suspension of 6.1 g of 80% strength sodium hydride in 100 ml of anhydrous tetrahydrofuran in the course of about 1 hour under reflux. The mixture is heated at the boiling point under reflux for a further hour and cooled to room temperature and 150 ml of ether are added. The precipitate is filtered off with suction and dissolved in 50 ml of ice-water and the solution is acidified to pH=6 with 10% strength hydrochloric acid. The precipitate is filtered off cold with suction, rinsed with ice-water and dried in vacuo at 40° C. 12 g of 2,4-dichlorobenzoylacetonitrile of melting point 96°-98° C. are obtained.
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